An In-depth Technical Guide to the Physicochemical Properties of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Trifluoromethyl-Pyrazine Scaffold
The heterocycle 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is a molecule of significant interest in the fields of medicinal chemistry and drug discovery. Its structure marries two key pharmacophores: the pyrazine ring and the trifluoromethyl group. Pyrazine derivatives are integral components of numerous biologically active compounds, demonstrating a wide range of therapeutic applications including anticancer, antifungal, and antidepressant properties.[1] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and predicted reactivity of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone, offering a critical resource for researchers leveraging this scaffold in the design of novel therapeutics.
Molecular Structure and Identification
The chemical structure of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is characterized by a pyrazine ring substituted with a trifluoromethyl group at the 5-position and an acetyl group at the 2-position.
Systematic Name: 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone CAS Number: 1060812-68-1 Molecular Formula: C₇H₅F₃N₂O Molecular Weight: 190.12 g/mol
Physicochemical Properties: A Detailed Analysis
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone. Where experimental data is not available, values have been estimated based on closely related analogs and computational models.
| Property | Value/Prediction | Source/Rationale |
| Physical State | Predicted to be a solid at room temperature. | Based on the analogous compound 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone which is a solid or liquid. |
| Melting Point | Data not available. | - |
| Boiling Point | Predicted: ~167.6 °C | Based on the predicted boiling point of the analogous 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone.[3] The substitution pattern and heteroatom placement are expected to result in a similar value. |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | General solubility characteristics of similar aromatic ketones. |
| pKa (of conjugate acid) | Predicted: ~ -3.73 | Based on the predicted pKa of the analogous 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone.[3] The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the pyrazine nitrogens. |
Spectroscopic Characterization: Deciphering the Molecular Fingerprint
Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical compound. While a full experimental spectrum for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is not publicly available, a predictive analysis based on established principles of NMR, IR, and Mass Spectrometry is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the methyl protons and the two aromatic protons on the pyrazine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -C(O)CH₃ (Acetyl) | ~2.7 | Singlet (s) | - | 3H |
| Pyrazine H-3 | ~9.1 | Singlet (s) | - | 1H |
| Pyrazine H-6 | ~9.3 | Singlet (s) | - | 1H |
Rationale for Predictions: The chemical shifts of the pyrazine protons are predicted to be in the downfield region due to the deshielding effect of the electronegative nitrogen atoms and the electron-withdrawing trifluoromethyl and acetyl groups. The lack of adjacent protons on the pyrazine ring would result in singlets for both H-3 and H-6. The acetyl methyl protons would appear as a characteristic singlet further upfield.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(O)C H₃ (Acetyl) | ~26 |
| C F₃ (Trifluoromethyl) | ~121 (quartet, ¹JCF ≈ 275 Hz) |
| Pyrazine C-2 | ~152 |
| Pyrazine C-3 | ~145 |
| Pyrazine C-5 | ~148 (quartet, ²JCF ≈ 35 Hz) |
| Pyrazine C-6 | ~143 |
| -C (O)CH₃ (Carbonyl) | ~195 |
Rationale for Predictions: The carbonyl carbon is expected to be the most downfield signal. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF). The adjacent pyrazine carbon (C-5) will also exhibit a smaller quartet splitting due to two-bond coupling (²JCF). The chemical shifts of the pyrazine ring carbons are influenced by the nitrogen atoms and the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Ketone) Stretch | 1700 - 1720 |
| C-F (Trifluoromethyl) Stretch | 1100 - 1350 (multiple strong bands) |
| C=N (Pyrazine ring) Stretch | 1500 - 1600 |
| C-H (Aromatic) Stretch | 3000 - 3100 |
| C-H (Aliphatic) Stretch | 2850 - 3000 |
Rationale for Predictions: A strong absorption band characteristic of the ketone carbonyl stretch is expected. The trifluoromethyl group will exhibit several strong absorption bands in the fingerprint region. Aromatic C-H and C=N stretching vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 190.
-
Key Fragmentation Patterns:
-
Loss of a methyl radical (-•CH₃) from the acetyl group to give a fragment at m/z = 175.
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Loss of the acetyl group (-COCH₃) to give a fragment at m/z = 147.
-
Loss of carbon monoxide (-CO) from the molecular ion to give a fragment at m/z = 162.
-
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone can be approached through several established synthetic methodologies. A plausible and efficient route would involve the reaction of a suitable organometallic reagent with a pyrazine derivative.
Proposed Synthetic Workflow
A logical synthetic approach would be the reaction of 2-cyano-5-(trifluoromethyl)pyrazine with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by acidic workup. This method is a standard and reliable way to synthesize ketones from nitriles.
Caption: Proposed synthetic workflow for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone via a Grignard reaction.
Materials:
-
2-Cyano-5-(trifluoromethyl)pyrazine
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-cyano-5-(trifluoromethyl)pyrazine (1.0 eq) dissolved in anhydrous THF. The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: Methylmagnesium bromide (1.2 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is then partitioned between ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x).
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Isolation: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by NMR, IR, and Mass Spectrometry, comparing the obtained data with the predicted values.
Predicted Chemical Reactivity
The reactivity of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is dictated by the interplay between the electrophilic carbonyl group and the electron-deficient pyrazine ring.
-
Nucleophilic Addition to the Carbonyl Group: The ketone functionality is susceptible to attack by nucleophiles. For example, reduction with sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol. Reaction with other Grignard reagents would lead to tertiary alcohols.
-
Reactions at the α-Carbon: The methyl protons of the acetyl group are acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations and alkylations.
-
Nucleophilic Aromatic Substitution: The pyrazine ring is highly electron-deficient due to the two nitrogen atoms and the powerful electron-withdrawing trifluoromethyl group. This makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the activating groups.
Applications in Drug Discovery and Medicinal Chemistry
The 1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl-pyrazine motif is found in a number of kinase inhibitors and other targeted therapies.[4] The acetyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the ketone can be transformed into various other functional groups, such as amines, oximes, and hydrazones, to generate a library of diverse compounds for biological screening.
Conclusion
1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is a heterocyclic compound with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, spectroscopic characteristics, a plausible synthetic route, and predicted reactivity. While some of the data presented is predictive due to the limited availability of experimental information, it provides a strong foundation for researchers working with this important molecular scaffold. Further experimental validation of these properties will be crucial for the continued development and application of this promising compound in the design of novel therapeutic agents.
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